molecular formula C13H16N2O3 B14643937 2-(4-Nitrophenyl)octahydrocyclopenta[e][1,3]oxazine CAS No. 52488-02-5

2-(4-Nitrophenyl)octahydrocyclopenta[e][1,3]oxazine

Cat. No.: B14643937
CAS No.: 52488-02-5
M. Wt: 248.28 g/mol
InChI Key: IHDCMOCWCOXDHU-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)octahydrocyclopenta[e][1,3]oxazine is a heterocyclic organic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the oxazine family, which is known for its diverse applications in various fields such as pharmacology, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)octahydrocyclopenta[e][1,3]oxazine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a multicomponent reaction involving acetyl or benzoyl chloride, potassium thiocyanate, acetylenedicarboxylates, and 2-mercaptopyrimidines can yield oxazine derivatives . Another method includes the cyclization of hydrazones using triphosgene in dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as solvent-free conditions and the use of green chemistry principles are often employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)octahydrocyclopenta[e][1,3]oxazine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products, depending on the substituents introduced .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-Nitrophenyl)octahydrocyclopenta[e][1,3]oxazine include other oxazine derivatives such as:

  • 1,3-Benzoxazine
  • 1,3-Dioxazine
  • 1,3-Oxazinone

Uniqueness

What sets this compound apart from these similar compounds is its unique structure, which combines the nitrophenyl group with the octahydrocyclopenta[e][1,3]oxazine ring. This unique structure imparts specific chemical and biological properties that make it valuable for various applications .

Properties

CAS No.

52488-02-5

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

2-(4-nitrophenyl)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[e][1,3]oxazine

InChI

InChI=1S/C13H16N2O3/c16-15(17)11-6-4-9(5-7-11)13-14-8-10-2-1-3-12(10)18-13/h4-7,10,12-14H,1-3,8H2

InChI Key

IHDCMOCWCOXDHU-UHFFFAOYSA-N

Canonical SMILES

C1CC2CNC(OC2C1)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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